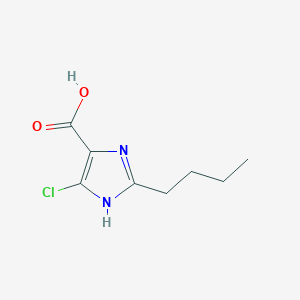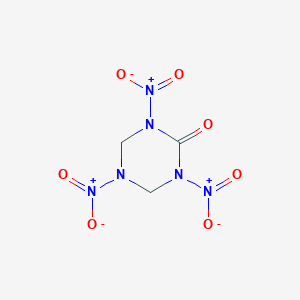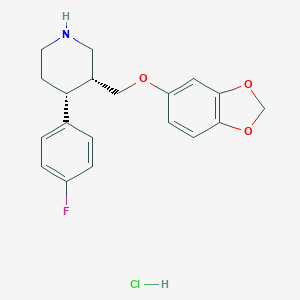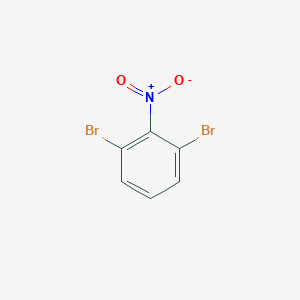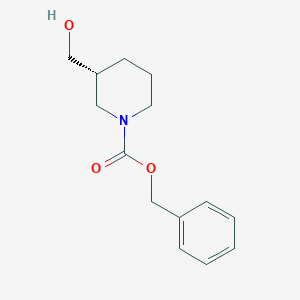![molecular formula C9H10ClNOS B169788 2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-25-4](/img/structure/B169788.png)
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. DMCM is a potent positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The compound has been used in various scientific research studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders.
Mecanismo De Acción
DMCM binds to the benzodiazepine site on GABA-A receptors and enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neurons, resulting in hyperpolarization and inhibition of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
DMCM has been shown to produce anxiolytic and sedative effects in animal models and human studies. The compound also has anticonvulsant and muscle relaxant properties. DMCM has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has been widely used in scientific research due to its potent and selective modulation of GABA-A receptors. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. However, DMCM has limitations in terms of its solubility and stability, which can affect its potency and reproducibility in experiments.
Direcciones Futuras
There are several potential future directions for research on DMCM and its pharmacological properties. One area of interest is the development of more potent and selective modulators of GABA-A receptors for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the long-term effects of GABA-A receptor modulation on neuronal plasticity and behavior. Additionally, the use of DMCM in combination with other drugs or therapies may provide new insights into the treatment of anxiety and other neurological disorders.
Métodos De Síntesis
DMCM can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl ethyl ketone and subsequent chlorination with thionyl chloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
DMCM has been extensively used in scientific research to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. The compound has been used in various in vitro and in vivo studies to elucidate the effects of GABA-A receptor modulation on neuronal excitability, synaptic transmission, and behavior.
Propiedades
Número CAS |
10513-25-4 |
|---|---|
Nombre del producto |
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
Fórmula molecular |
C9H10ClNOS |
Peso molecular |
215.7 g/mol |
Nombre IUPAC |
2-chloro-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C9H10ClNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 |
Clave InChI |
VAVJKSMPPLPQAA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
SMILES canónico |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
Sinónimos |
2-Chloro-5,5-diMethyl-5,6-dihydro-4H-benzothiazol-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
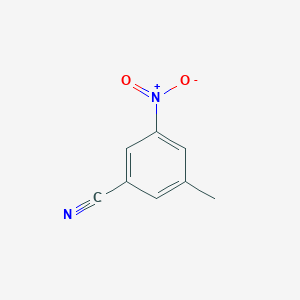

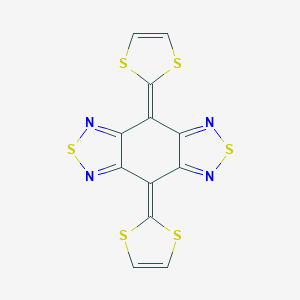
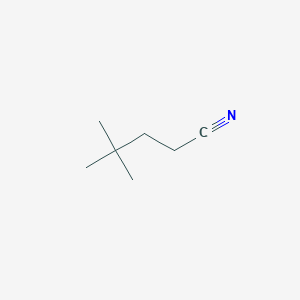
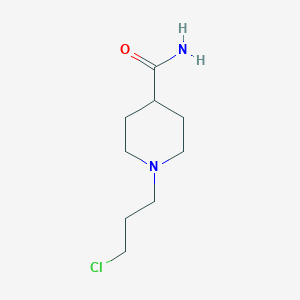
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
